molecular formula C10H18N2O2 B15310388 2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one

2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B15310388
M. Wt: 198.26 g/mol
InChI Key: HYEASZQMDWYIFA-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound featuring a propan-1-one backbone substituted with a pyrrolidin-1-yl group at the C1 position and an azetidin-3-yloxy group at the C2 position. Azetidine, a four-membered nitrogen-containing ring, introduces steric strain and conformational rigidity compared to larger heterocycles like pyrrolidine.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C10H18N2O2/c1-8(14-9-6-11-7-9)10(13)12-4-2-3-5-12/h8-9,11H,2-7H2,1H3

InChI Key

HYEASZQMDWYIFA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1)OC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one typically involves the formation of the azetidine and pyrrolidine rings followed by their coupling. Common synthetic routes may include:

    Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyrrolidine Ring: Similar cyclization reactions can be used to form the pyrrolidine ring.

    Coupling Reaction: The two rings can be coupled using various reagents and conditions, such as nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalysis, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound shares structural similarities with cathinone derivatives and pyrrolidinophenones, which are often associated with psychoactive properties. Key analogs include:

Compound Name Core Structure Modifications Molecular Formula Molecular Weight (g/mol)
Target compound C1: Pyrrolidin-1-yl; C2: Azetidin-3-yloxy C₁₀H₁₆N₂O₂ 196.25
4-CL-PVP C1: 4-Fluorophenyl; C2: Pyrrolidin-1-yl C₁₃H₁₆FNO 221.27
Br-PPP C1: 4-Bromophenyl; C2: Pyrrolidin-1-yl C₁₃H₁₆BrNO 282.18
MDPV C1: 3,4-Methylenedioxyphenyl; C2: Pyrrolidin-1-yl (pentan-1-one backbone) C₁₆H₂₁NO₃ 275.34
Ethylone C1: Benzodioxol-5-yl; C2: Ethylamino C₁₂H₁₅NO₃ 221.25

Key Observations :

  • Backbone Variations: The target compound retains the propan-1-one structure, unlike MDPV (pentan-1-one) or ethylone (ethylamino substitution).
  • Substituent Effects: The azetidin-3-yloxy group is unique, replacing aryl (e.g., 4-fluorophenyl in 4-CL-PVP) or aminoalkyl groups (e.g., ethylamino in ethylone).

Pharmacological and Physicochemical Properties

Pharmacological Activity

The azetidine group may alter binding affinity due to:

  • Steric Effects : Smaller ring size (azetidine vs. pyrrolidine) could reduce steric hindrance at receptor sites.
Physicochemical Properties
  • Polarity : The azetidin-3-yloxy group increases polarity compared to aryl substituents, likely lowering logP (predicted logP for the target: ~1.5 vs. 2.8 for 4-CL-PVP ).
  • Solubility : Higher polarity may improve aqueous solubility, contrasting with bromophenyl (Br-PPP) or naphthyl (Naphyrone) derivatives, which are more lipophilic .

Regulatory and Commercial Status

  • Regulatory Status: Analogs like MDPV and ethylone are controlled substances in many jurisdictions .

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